4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, has been reported . These compounds were identified as xanthine oxidase inhibitors with micromolar level potencies .Chemical Reactions Analysis
The compound 1k, which is a derivative of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile, has been identified as a mixed-type xanthine oxidase inhibitor .Mechanism of Action
Target of Action
Similar compounds have been found to interact with metal ions, forming complexes . These complexes have been used in electrocatalysis in hydrogen evolution reactions .
Mode of Action
Similar compounds have been found to act as ligands, linking two metal centers in a one-dimensional chain . This suggests that 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to participate in the hydrogen evolution reaction , suggesting that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s chemical formula is c12h7n3s, and it has a molecular weight of 21927 . Its predicted density is 1.45±0.1 g/cm3, and its predicted boiling point is 364.8±52.0 °C . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have been found to exhibit corrosion inhibition properties , suggesting that this compound may also have similar effects.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, similar compounds have been found to be sensitive to oxidation in humid environments . Therefore, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
properties
IUPAC Name |
4-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJTWFELAYJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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